1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE
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Overview
Description
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclohexenylmethyl Group: This step involves the alkylation of the piperazine ring with a cyclohexenylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexenone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclohexenone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclohexenyl and sulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Lacks the double bond in the cyclohexenyl group.
1-(3-Cyclohexen-1-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Contains a chlorophenyl group instead of a methylphenyl group.
Uniqueness: 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both the cyclohexenyl and methylphenylsulfonyl groups, which can confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H26N2O2S |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H26N2O2S/c1-16-7-9-18(10-8-16)23(21,22)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-15H2,1H3 |
InChI Key |
ROTAWGONYQHKIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CCC=CC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CCC=CC3 |
Origin of Product |
United States |
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